molecular formula C14H22IN3O2 B13490867 tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13490867
M. Wt: 391.25 g/mol
InChI Key: REFVNPHGSWDDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS: 877399-73-0; IUPAC name: tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate) is a piperidine-based compound functionalized with a tert-butyloxycarbonyl (Boc) protecting group and a 4-iodopyrazole moiety. It is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme-targeting molecules .

Properties

IUPAC Name

tert-butyl 4-[(4-iodopyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFVNPHGSWDDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or procurement of tert-butyl 4-(halopyrazol-1-yl)piperidine-1-carboxylate as a key intermediate.
  • Introduction of the iodine substituent at the 4-position of the pyrazole ring via halogenation or by using a pre-iodinated pyrazole building block.
  • Coupling reactions to link the pyrazole moiety to the piperidine ring through a methylene bridge.

Stepwise Synthetic Route

Step 1: Preparation of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Starting from tert-butyl piperidine-1-carboxylate derivatives, the 4-position of the piperidine ring is functionalized with a pyrazole ring bearing a bromine atom at the 4-position.
  • This intermediate is commonly synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Purification is often done by silica gel column chromatography using ethyl acetate/hexane gradients.
  • Typical yields: ~60-85% with purity >95% (Rf ~0.15 in 50% EtOAc/Hexanes).

Step 2: Halogen Exchange to Introduce Iodine

  • The 4-bromo substituent on the pyrazole can be converted to 4-iodo via halogen exchange reactions (Finkelstein-type reactions) or direct iodination using iodine reagents.
  • Alternatively, the use of a 4-iodo-pyrazole starting material in the coupling step can bypass this.
  • Conditions involve palladium-catalyzed cross-coupling or halogen exchange in polar aprotic solvents under inert atmosphere.

Step 3: Coupling of 4-iodo-pyrazole with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

  • The pyrazole nitrogen is alkylated or coupled with a piperidine derivative bearing a suitable leaving group (e.g., chloromethyl) at the 4-position.
  • Catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2 in solvents like 1,2-dimethoxyethane (DME) or dichloromethane are employed.
  • Base such as sodium carbonate or potassium carbonate is used to facilitate the reaction.
  • Reaction temperature typically ranges from room temperature to reflux (~80-90°C).
  • Reaction time: 16 hours or until completion monitored by LC-MS or TLC.

Step 4: Deprotection and Purification

  • The tert-butyl carbamate protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 20°C).
  • The resulting free amine can be purified by extraction and chromatography.
  • Final product is isolated as a solid with high purity (>95%) and characterized by LC-MS, NMR, and melting point analysis.

Representative Experimental Data and Conditions

Step Reaction Conditions Reagents Yield (%) Notes
1 Pd(PPh3)2Cl2, Na2CO3, DME/H2O, 87°C, 16h tert-butyl 4-bromo-pyrazolyl piperidine + boronate ester 60% Silica gel chromatography purification
2 Halogen exchange or direct iodination Iodine source (I2, NaI), Pd catalyst Variable Careful control of temperature and stoichiometry required
3 Alkylation or coupling, Pd catalyst, base, DCM or DME, RT to reflux 4-iodo-pyrazole + piperidine derivative 65-85% Reaction monitored by LC-MS, TLC
4 Deprotection with TFA/DCM, RT, 2-6h Trifluoroacetic acid Quantitative Purification by extraction and chromatography

Analytical Characterization

Research Findings and Source Diversity

  • The synthetic methods described are supported by multiple patents and commercial chemical supplier data, reflecting industrial and laboratory-scale synthesis.
  • Palladium-catalyzed cross-coupling is a key enabling technology for constructing the pyrazole-piperidine linkage with halogenated pyrazole precursors.
  • Deprotection and purification steps are standardized in medicinal chemistry to yield compounds suitable for biological evaluation.
  • Variations in reaction conditions (solvent, base, catalyst loading) allow optimization for yield and purity.
  • The compound’s biological relevance motivates the development of efficient synthetic routes.

Comparison with Similar Compounds

Key Observations:

Halogen-Substituted Derivatives :

  • The iodo derivative (target compound) has higher molecular weight and reactivity compared to bromo analogs due to iodine’s larger atomic radius and polarizability, making it superior in metal-catalyzed cross-couplings .
  • Bromo analogs (e.g., CAS 1092500-89-4) are less sterically hindered but require harsher conditions for coupling .

Amino-Substituted Derivatives: The amino analog (CAS 5985-24-0) lacks halogen reactivity but enables amide bond formation or reductive alkylation, expanding utility in peptide-mimetic drug design .

Benzimidazolone Derivatives :

  • Compounds like tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate exhibit enhanced binding to enzyme active sites (e.g., 8-oxoguanine glycosylase) due to hydrogen-bonding interactions from the benzimidazolone ring .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

Property Iodo Derivative Bromo Derivative Amino Derivative Benzimidazolone Derivative
Reactivity High (cross-coupling) Moderate (slow coupling) Low (amine coupling) High (enzyme inhibition)
Solubility Moderate (polar aprotic) Low (non-polar solvents) High (polar solvents) Low (crystalline solid)
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes above 150°C Stable up to 220°C

Notable Findings:

  • Iodo vs. Bromo : The iodo derivative’s higher boiling point (430.5°C vs. ~400°C for bromo) reflects stronger van der Waals interactions due to iodine’s larger size .
  • Amino vs. Halogen: The amino analog’s lower molecular weight (277.36 g/mol) and higher solubility make it preferable for aqueous-phase reactions .

Biological Activity

Introduction

Tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 1343515-42-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a pyrazole moiety. The presence of the iodine atom in the pyrazole ring enhances its reactivity and biological profile. The molecular formula is C12H16N3O2IC_{12}H_{16}N_3O_2I with a molecular weight of approximately 327.18 g/mol.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₆N₃O₂I
Molecular Weight327.18 g/mol
CAS Number1343515-42-3
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazole moiety. A related compound, 4-(4-bromo-1H-pyrazol-1-yl)methylpiperidine, demonstrated significant activity against the Ebola virus (EBOV), with an effective concentration (EC50) of 0.64 µM and a selectivity index (SI) of 20, indicating its potency and low cytotoxicity . Although direct studies on tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine have not been extensively published, the structural similarities suggest potential antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In studies evaluating similar piperidine derivatives, compounds exhibited varying degrees of cytotoxicity against human cell lines. For instance, compounds derived from piperidine scaffolds showed low cytotoxicity at concentrations that were effective against viral infections . The specific cytotoxicity profile of tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine remains to be elucidated but is anticipated to be favorable based on structural analogs.

The mechanism by which these compounds exert their biological effects often involves interference with viral entry mechanisms. For example, docking studies have indicated that pyrazole-containing compounds can bind to host cell proteins involved in viral entry, such as NPC1 (Niemann-Pick C1-like 1 protein), which is critical for EBOV infection . This suggests that tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine may similarly inhibit viral entry through analogous pathways.

Case Studies

In a study focusing on benzimidazole-piperidine hybrids, several compounds demonstrated remarkable anti-Ebola activity with EC50 values in the submicromolar range . Although these studies do not directly involve tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine, they provide a framework for understanding how modifications to the piperidine structure can enhance biological activity.

Q & A

Q. Key Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., iodination site on pyrazole) and Boc-group integrity. Look for characteristic tert-butyl peaks at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+: 378.23) and detect isotopic patterns from iodine .
  • X-ray Crystallography : Resolve crystal structure ambiguities, especially if stereochemistry or bond angles are disputed .
    Purity Assurance : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Recrystallization from ethanol/water mixtures improves crystallinity .

What safety protocols are critical when handling this iodinated compound?

Hazards : Potential iodine release under heat or acidic conditions.
Protective Measures :

  • Respiratory : Use NIOSH-certified respirators (e.g., OV/AG/P99 cartridges) if airborne particulates are detected .
  • Skin Protection : Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .
    Emergency Response : In case of spillage, neutralize with sodium thiosulfate to reduce iodine reactivity. Store in amber glass bottles at 2–8°C to prevent photodegradation .

How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Q. Common Discrepancies :

  • Melting Point : Variations (e.g., 35–40°C vs. 45°C) may stem from polymorphic forms or impurities. Recrystallize and compare DSC thermograms .
  • Solubility : Conflicting solubility data (e.g., in DMSO vs. water) can arise from hydration states. Conduct Karl Fischer titration to quantify residual water .
    Resolution : Cross-reference with peer-reviewed studies and validate via multiple techniques (e.g., NMR for structural consistency, elemental analysis for stoichiometry) .

What are the applications of this compound in medicinal chemistry research?

Q. Primary Uses :

  • Kinase Inhibitor Development : The iodopyrazole moiety serves as a halogen-bond donor in targeting ATP-binding pockets .
  • PROTACs : The tert-Boc group facilitates conjugation to E3 ligase ligands for targeted protein degradation .
    Case Study : Analogous compounds (e.g., tert-butyl 4-(4-bromo-pyrazolyl)piperidine) show anticancer activity in in vitro screens, suggesting potential for structure-activity relationship (SAR) studies .

What advanced methodologies can elucidate the compound’s reactivity in cross-coupling reactions?

Q. Palladium-Catalyzed Reactions :

  • Suzuki-Miyaura : Replace iodine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 and boronic acids. Monitor regioselectivity via 19^{19}F NMR if fluorinated partners are used .
  • Sonogashira : Introduce alkynes under Cu-free conditions to avoid side reactions with the Boc group .
    Mechanistic Insights : DFT calculations predict electron density distribution on the pyrazole ring, guiding catalyst selection (e.g., Pd0^0 vs. Pd+^+) .

How does this compound compare to structural analogs in drug discovery?

Q. Key Comparisons :

Analog Structural Difference Impact on Bioactivity
4-Bromo-pyrazole derivativeBromine vs. iodineLower halogen-bond strength reduces target affinity
Non-Boc-protected piperidineFree amine vs. BocIncreased solubility but reduced metabolic stability
Research Implications : Prioritize analogs with electron-withdrawing groups (e.g., CF3_3) for enhanced target engagement .

What steps mitigate decomposition during long-term storage?

Stability Challenges : Hydrolysis of the Boc group under humid/acidic conditions.
Mitigation Strategies :

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to containers and avoid exposure to amines or strong acids .

How can computational models predict the compound’s pharmacokinetic (PK) properties?

Q. In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (calculated ~3.2), suggesting moderate blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots (e.g., iodine substitution site) .
    Validation : Correlate predictions with in vitro microsomal stability assays .

What are the ethical and regulatory considerations for using this compound in preclinical studies?

Q. Compliance :

  • IATA/DOT : Classify as a non-flammable solid (UN3077) for safe transport .
  • Animal Testing : Follow OECD 423 guidelines for acute toxicity studies, given the compound’s unknown ecotoxicological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.